molecular formula C16H21N5O2 B279870 3-cyclopentyl-N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]propanamide

3-cyclopentyl-N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]propanamide

Cat. No.: B279870
M. Wt: 315.37 g/mol
InChI Key: LOLOMNWJVUMOSO-UHFFFAOYSA-N
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Description

3-cyclopentyl-N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]propanamide, also known as CP-471, is a synthetic cannabinoid receptor agonist. It was first synthesized in the early 2000s and has been the subject of scientific research since then. CP-471 is a potent agonist of the cannabinoid receptor type 1 (CB1) and has been found to have a variety of biochemical and physiological effects.

Mechanism of Action

3-cyclopentyl-N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]propanamide acts as a potent agonist of the CB1 receptor, which is primarily found in the brain and central nervous system. Activation of the CB1 receptor leads to a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, inhibition of adenylyl cyclase, and activation of potassium channels.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to modulate neurotransmitter release, including the release of dopamine, serotonin, and glutamate. This compound has also been found to have anti-inflammatory effects and may be useful in the treatment of inflammatory disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 3-cyclopentyl-N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]propanamide in lab experiments is its potency as a CB1 receptor agonist. This allows for precise control over the activation of the receptor and the resulting effects. However, one limitation of using this compound is its potential for off-target effects, which may complicate the interpretation of experimental results.

Future Directions

There are many potential future directions for research on 3-cyclopentyl-N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]propanamide. One area of interest is the development of more selective CB1 receptor agonists that can be used in a variety of therapeutic applications. Another area of interest is the study of the long-term effects of CB1 receptor activation and the potential for addiction and other adverse effects. Finally, this compound may be useful in the development of new treatments for neurodegenerative disorders and other diseases of the central nervous system.

Synthesis Methods

3-cyclopentyl-N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]propanamide can be synthesized using a variety of methods. One common method involves the reaction of 3-methoxy-5-(1H-tetrazol-1-yl)aniline with cyclopentylmagnesium bromide, followed by reaction with 3-bromo-N-(tert-butoxycarbonyl)propanamide. The resulting product is then deprotected to yield this compound.

Scientific Research Applications

3-cyclopentyl-N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]propanamide has been used extensively in scientific research to study the effects of CB1 receptor activation. It has been found to have a variety of potential therapeutic applications, including the treatment of pain, anxiety, and inflammation. This compound has also been studied for its potential use in the treatment of addiction and neurodegenerative disorders.

Properties

Molecular Formula

C16H21N5O2

Molecular Weight

315.37 g/mol

IUPAC Name

3-cyclopentyl-N-[3-methoxy-5-(tetrazol-1-yl)phenyl]propanamide

InChI

InChI=1S/C16H21N5O2/c1-23-15-9-13(8-14(10-15)21-11-17-19-20-21)18-16(22)7-6-12-4-2-3-5-12/h8-12H,2-7H2,1H3,(H,18,22)

InChI Key

LOLOMNWJVUMOSO-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1)NC(=O)CCC2CCCC2)N3C=NN=N3

Canonical SMILES

COC1=CC(=CC(=C1)N2C=NN=N2)NC(=O)CCC3CCCC3

Origin of Product

United States

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